molecular formula C28H28ClN3O3 B2934960 2-[(4-Chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one CAS No. 850906-58-0

2-[(4-Chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one

Cat. No. B2934960
CAS RN: 850906-58-0
M. Wt: 490
InChI Key: VZZULSAGVVZWBW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, a phenylpiperazine group, and an isoquinolinone group. These groups are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple aromatic rings and a piperazine ring. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Compounds with similar structures are often crystalline solids at room temperature .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs containing phenylpiperazine groups are known to interact with various receptors in the nervous system .

Safety and Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing the compound and studying its biological activity. Given the presence of functional groups common in bioactive compounds, it could have potential applications in medicinal chemistry .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O3/c29-22-11-9-21(10-12-22)19-32-14-13-24-25(28(32)34)7-4-8-26(24)35-20-27(33)31-17-15-30(16-18-31)23-5-2-1-3-6-23/h1-12H,13-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZULSAGVVZWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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